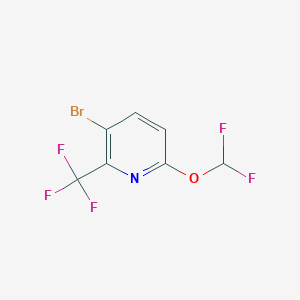

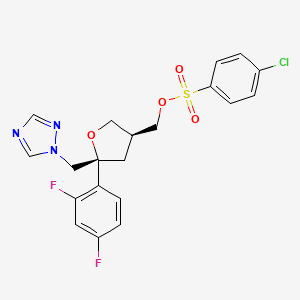

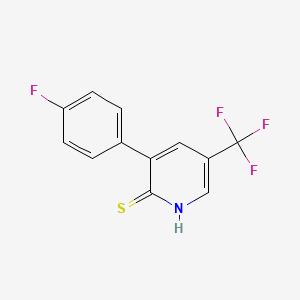

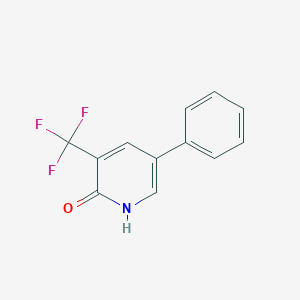

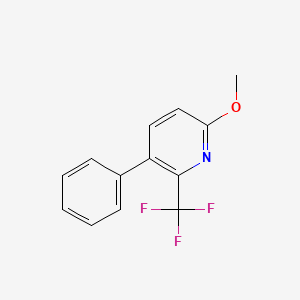

3-(4-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid

概要

説明

The compound “3-(4-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid” is a derivative of benzoic acid, which is an organic compound . It contains a bromine atom, which is a common feature in many organic compounds . The compound is likely to be used in laboratory settings for chemical synthesis .

Synthesis Analysis

The synthesis of similar compounds involves various reactions. For instance, 4-Bromobenzyl alcohol undergoes a three-component reaction with acetylferrocene and arylboronic acid to yield ferrocenyl ketones . Another synthesis method involves the oxidation of 4-Bromobenzyl alcohol in the presence of polyvinylpolypyrrolidone-supported hydrogen peroxide, silica sulfuric acid, and ammonium bromide to yield 4-bromobenzaldehyde . A detailed synthesis process for the specific compound “3-(4-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid” was not found in the search results .科学的研究の応用

Antimicrobial Activity

- Synthesis and Antimicrobial Activities of Novel Derivatives:

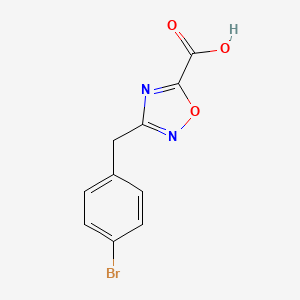

- Derivatives of 3-(4-Bromobenzyl)-1,2,4-oxadiazole have been synthesized and demonstrated significant antimicrobial activities against various bacterial and fungal strains (Kaneria et al., 2016).

- Another study synthesized and characterized compounds including 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one, revealing antimicrobial activity, particularly against certain bacterial species and Leishmania major (Ustabaş et al., 2020).

Liquid Crystalline Properties

- Investigation in Liquid Crystalline Complexes:

- Research has explored the liquid crystalline properties induced by hydrogen bonding in oxadiazole derivatives, providing insights into their potential applications in materials science (Parra et al., 2005).

Antihypertensive Activity

- Potential in Antihypertensive Medication:

- Synthesis of oxadiazole derivatives, including 3-(4-Bromobenzyl)-1,2,4-oxadiazole, has shown antihypertensive activity in animal models, indicating potential for therapeutic applications (Santilli & Morris, 1979).

Antileishmanial Activity

- Role in Antileishmanial Compounds:

- Some synthesized derivatives containing 3-(4-Bromobenzyl)-1,2,4-oxadiazole demonstrated high antileishmanial activity, suggesting their potential as drug candidates for treating leishmaniasis (Ustabaş et al., 2020).

Synthesis of Novel Compounds

- Advances in Chemical Synthesis:

- Studies have detailed the synthesis of various derivatives of 3-(4-Bromobenzyl)-1,2,4-oxadiazole, contributing to the broader field of organic synthesis and medicinal chemistry (Kaneria et al., 2016); (Ustabaş et al., 2020).

Safety and Hazards

The compound, like many other organic compounds, may pose certain hazards. For instance, it may cause skin and eye irritation and may be harmful if inhaled . It is recommended to handle the compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

将来の方向性

The compound could potentially be used in the development of new potent anti-inflammatory agents. For instance, a cinnamic-amino acid hybrid molecule showed high cyclooxygenase inhibitory activity and favorable pharmacokinetic properties . The compound “3-(4-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid” could be used as a lead for the synthesis of more effective hybrids .

作用機序

Target of Action

Similar compounds, such as ferulic acid derivatives containing a 1,3,4-oxadiazole thioether, have shown antifungal and antibacterial activity . The target compounds exhibited moderate to good antifungal activity against various fungi, suggesting that they may interact with enzymes or proteins essential for fungal growth .

Mode of Action

It’s worth noting that similar compounds have been found to engage in hydrogen bonding with the succinate dehydrogenase (sdh) enzyme at specific sites . This interaction could potentially inhibit the enzyme’s activity, thereby affecting the organism’s metabolic processes .

Biochemical Pathways

The interaction with the sdh enzyme suggests that it may impact the citric acid cycle (also known as the krebs cycle), a crucial pathway in cellular respiration .

Result of Action

Similar compounds have demonstrated antifungal and antibacterial properties , suggesting that they may inhibit the growth of certain organisms by interfering with their metabolic processes.

特性

IUPAC Name |

3-[(4-bromophenyl)methyl]-1,2,4-oxadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O3/c11-7-3-1-6(2-4-7)5-8-12-9(10(14)15)16-13-8/h1-4H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCYVEGDXFEMLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NOC(=N2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。